![molecular formula C18H27N5OS B492747 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide CAS No. 671200-87-6](/img/structure/B492747.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide
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Description
The compound “2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide” is a derivative of 1,2,4-triazole . It’s commonly used as a precursor for pesticides and organic synthesis reagents .
Synthesis Analysis
The synthesis of similar compounds involves two complementary pathways using starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using NMR spectroscopy and X-ray crystallography . The annular prototropic tautomerism in the prepared 1,2,4-triazoles was also studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds show that they have good thermal stability . The extensive hydrogen bonding interactions between the cations and anions lead to a complex 3D network, which contributes greatly to the high density, insensitivity, and thermal stability of the salts .Future Directions
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazoles, have been reported to possess a wide spectrum of pharmacological activities . They have been reported to inhibit kinases , lysine-specific demethylase 1 , and acidic mammalian chitinase .
Mode of Action
For instance, inhibition of kinases can disrupt cell signaling pathways, while inhibition of lysine-specific demethylase 1 can affect gene expression .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its potential to inhibit various enzymes. For instance, kinase inhibition can disrupt cell signaling pathways, affecting cellular processes such as cell growth and division . Inhibition of lysine-specific demethylase 1 can affect gene expression, potentially influencing a wide range of cellular functions .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if the compound inhibits kinases, it could disrupt cell signaling pathways, potentially leading to effects such as slowed cell growth or induced cell death .
properties
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5OS/c1-17(2,3)11-7-12(18(4,5)6)9-13(8-11)20-14(24)10-25-16-21-15(19)22-23-16/h7-9H,10H2,1-6H3,(H,20,24)(H3,19,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPBHSUNDSJHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NNC(=N2)N)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide |
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